molecular formula C12H18N2 B12669852 N'-Benzylene-N,N-dimethylpropane-1,3-diamine CAS No. 62203-90-1

N'-Benzylene-N,N-dimethylpropane-1,3-diamine

Cat. No.: B12669852
CAS No.: 62203-90-1
M. Wt: 190.28 g/mol
InChI Key: XPNPMLCKAGNBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Benzylene-N,N-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with benzyl and dimethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzylene-N,N-dimethylpropane-1,3-diamine can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of N’-Benzylene-N,N-dimethylpropane-1,3-diamine often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylene-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N’-Benzylene-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Benzylene-N,N-dimethylpropane-1,3-diamine involves its interaction with various molecular targets. The benzyl and dimethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Diethyl-1,3-propanediamine
  • N,N-Dimethylethylenediamine

Uniqueness

N’-Benzylene-N,N-dimethylpropane-1,3-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62203-90-1

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-(benzylideneamino)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H18N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

XPNPMLCKAGNBIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.